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Introduction

The accurate analysis of lipids from biological matrices is fundamental for research in various

fields, including drug development and clinical diagnostics. The choice of lipid extraction

method is critical as it significantly influences the composition of the extracted lipidome. For

apolar lipids, such as triacylglycerides (TAGs) and cholesteryl esters (CEs), a solvent system

with high lipophilicity is required for efficient extraction. The hexane-isopropanol method, a

modification of the protocol originally developed by Hara and Radin, offers an effective and less

toxic alternative to traditional chloroform-based methods like Folch and Bligh and Dyer for the

selective extraction of these nonpolar lipid classes.[1][2] This application note provides a

detailed protocol for the extraction of apolar lipids, including CE(20:3), from biological samples

using a hexane-isopropanol solvent system.

Principle of the Method

The hexane-isopropanol extraction method leverages the principle of "like dissolves like".

Hexane, a nonpolar solvent, efficiently solubilizes apolar lipids. Isopropanol, a moderately polar

solvent, facilitates the extraction process by disrupting hydrogen bonds and van der Waals

forces between lipids and proteins in cell membranes and lipoproteins, thereby releasing the

lipids into the solvent phase. The combination of these two solvents creates a system that is

highly effective for the extraction of hydrophobic lipids while minimizing the co-extraction of

more polar lipids and aqueous contaminants.
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Protocols and Methodologies
I. Materials and Reagents

Solvents:

n-Hexane (HPLC grade)

Isopropanol (2-Propanol, HPLC grade)

Reagents:

Butylated hydroxytoluene (BHT) - as an antioxidant (optional but recommended)

Deionized water

Nitrogen gas (for drying)

Equipment:

Glass centrifuge tubes with PTFE-lined caps

Vortex mixer

Refrigerated centrifuge

Pipettes and tips

Sample homogenizer (for tissue samples)

Solvent evaporator (e.g., nitrogen evaporator)

II. Reagent Preparation

Extraction Solvent (Hexane:Isopropanol 3:2, v/v):

In a clean glass bottle, combine 60 mL of n-hexane with 40 mL of isopropanol.
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If desired, add BHT to the hexane to a final concentration of 50 µg/mL to prevent lipid

oxidation.[3]

Mix thoroughly and store in a tightly sealed container at room temperature.

III. Sample Preparation

Plasma/Serum: Use a precise volume (e.g., 50-100 µL) of plasma or serum directly for the

extraction.

Cell Culture:

Harvest cells and wash with phosphate-buffered saline (PBS) to remove media

components.

Resuspend the cell pellet in a known volume of PBS or water.

An aliquot of the cell suspension can be used for extraction.

Tissues:

Weigh a small piece of tissue (e.g., 10-50 mg).

Add a suitable volume of cold PBS or water.

Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue

fragments remain.

IV. Step-by-Step Extraction Protocol

This protocol is adapted from established methods for apolar lipid extraction.[3]

Solvent Addition: To your prepared sample (e.g., 100 µL of plasma, cell suspension, or tissue

homogenate) in a glass centrifuge tube, add 800 µL of ice-cold hexane:isopropanol (3:2, v/v).

Incubation and Mixing: Vortex the mixture briefly and incubate on ice for 20 minutes, with

occasional vortexing during this period.[3]
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Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C.[3] This will

separate the mixture into an upper organic phase (containing the lipids) and a lower aqueous

phase.

Collection of Organic Phase: Carefully collect the upper organic phase using a glass Pasteur

pipette and transfer it to a new clean glass tube. Be careful not to disturb the lower aqueous

phase or the protein pellet at the interface.

Re-extraction (Optional but Recommended): To maximize the recovery of apolar lipids, a

second extraction of the lower aqueous phase can be performed. Add 200 µL of hexane to

the remaining lower phase, vortex for 1 minute, and centrifuge again at 2,000 x g for 5

minutes.[3]

Combine Organic Phases: Collect the upper organic phase from the re-extraction step and

combine it with the first organic extract.

Washing Step: To remove any co-extracted polar contaminants, add 150 µL of deionized

water to the combined organic phases, vortex briefly, and centrifuge at 2,000 x g for 5

minutes.[3]

Final Collection: Transfer the final upper organic phase to a new tube.

Drying: Evaporate the solvent from the lipid extract to dryness under a gentle stream of

nitrogen gas.

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream

analysis (e.g., isopropanol, chloroform:methanol 1:1, or the initial mobile phase of your LC-

MS system).

Data Presentation
The hexane-isopropanol method shows high efficiency for the extraction of apolar lipids. A

comparative study of five different lipid extraction solvent systems on human LDL demonstrated

the superiority of the hexane-isopropanol method for certain lipid classes.[3]

Table 1: Relative Extraction Efficiency of Hexane-Isopropanol Compared to Other Methods
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Lipid Class
Hexane-
Isopropanol
Method

Folch Method
Bligh and Dyer
Method

Methanol-
TBME Method

Triacylglycerides

(TAGs)
Excellent Good Good Good

Cholesteryl

Esters (CEs)
Excellent Good Good Good

Free Fatty Acids

(FFAs)
Excellent Moderate Moderate Moderate

Phosphatidylchol

ines (PCs)
Moderate Excellent Excellent Good

Phosphatidylinos

itols (PIs)
Poor Excellent Good Moderate

Ceramides (Cer) Poor Excellent Good Good

This table is a qualitative summary based on findings that the hexane-isopropanol method is

particularly suitable for the extraction of FFAs, TAGs, and CEs due to their hydrophobicity.[3] In

contrast, methods like the Folch method are more effective for a broader range of lipid classes,

including more polar ones.[3]
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Experimental Workflow for Apolar Lipid Extraction
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Principle of Hexane-Isopropanol Extraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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lipids-like-ce-20-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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